molecular formula C17H15N5O2 B11683271 5-(2-Meo-phenyl)-2H-pyrazole-3-carboxylic acid pyridin-2-ylmethylene-hydrazide

5-(2-Meo-phenyl)-2H-pyrazole-3-carboxylic acid pyridin-2-ylmethylene-hydrazide

Cat. No.: B11683271
M. Wt: 321.33 g/mol
InChI Key: RQQPRBQUAPOSCF-YBFXNURJSA-N
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Description

5-(2-Meo-phenyl)-2H-pyrazole-3-carboxylic acid pyridin-2-ylmethylene-hydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, a methoxyphenyl group, and a pyridinylmethylene-hydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Meo-phenyl)-2H-pyrazole-3-carboxylic acid pyridin-2-ylmethylene-hydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxy-substituted benzene derivative reacts with the pyrazole intermediate.

    Formation of the Pyridinylmethylene-Hydrazide Moiety: The final step involves the condensation of the pyrazole intermediate with a pyridine-2-carbaldehyde derivative in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, to form the desired hydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Meo-phenyl)-2H-pyrazole-3-carboxylic acid pyridin-2-ylmethylene-hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the pyrazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, electrophiles, catalysts like Lewis acids or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

5-(2-Meo-phenyl)-2H-pyrazole-3-carboxylic acid pyridin-2-ylmethylene-hydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is investigated for its use in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(2-Meo-phenyl)-2H-pyrazole-3-carboxylic acid pyridin-2-ylmethylene-hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-2H-pyrazole-3-carboxylic acid hydrazide
  • 5-(2-Methylphenyl)-2H-pyrazole-3-carboxylic acid pyridin-2-ylmethylene-hydrazide
  • 5-(2-Chlorophenyl)-2H-pyrazole-3-carboxylic acid pyridin-2-ylmethylene-hydrazide

Uniqueness

5-(2-Meo-phenyl)-2H-pyrazole-3-carboxylic acid pyridin-2-ylmethylene-hydrazide is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

Molecular Formula

C17H15N5O2

Molecular Weight

321.33 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H15N5O2/c1-24-16-8-3-2-7-13(16)14-10-15(21-20-14)17(23)22-19-11-12-6-4-5-9-18-12/h2-11H,1H3,(H,20,21)(H,22,23)/b19-11+

InChI Key

RQQPRBQUAPOSCF-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=N3

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3

Origin of Product

United States

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